Ethyl-4-bromo-3-methylbut-2-enoate

Beschreibung

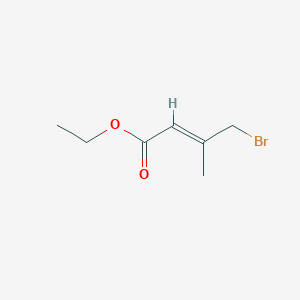

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (E)- and (Z)-Ethyl 4-bromo-3-methylbut-2-enoate: Synthesis, Stereochemistry, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-bromo-3-methylbut-2-enoate, a key bifunctional building block in organic synthesis, exists as two geometric isomers: (E) and (Z). The spatial arrangement of the substituents around the carbon-carbon double bond dictates not only the physical properties of these isomers but also their chemical reactivity and utility in the synthesis of complex molecules, including retinoids and other natural products. This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic differentiation, and differential reactivity of (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate. Detailed experimental protocols, comparative data analysis, and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively utilize these versatile intermediates.

Introduction: The Significance of Stereoisomerism

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. The (E) and (Z) isomers of ethyl 4-bromo-3-methylbut-2-enoate are diastereomers, a class of stereoisomers that are not mirror images of each other.[1] This seemingly subtle difference in geometry leads to distinct physical properties and, more importantly, divergent chemical behavior, which can be strategically exploited in organic synthesis. Understanding and controlling the stereochemistry of these building blocks is therefore crucial for the efficient and stereoselective synthesis of target molecules.

Stereoselective Synthesis of (E)- and (Z)-Ethyl 4-bromo-3-methylbut-2-enoate

The preparation of ethyl 4-bromo-3-methylbut-2-enoate can be approached in several ways, with varying degrees of stereoselectivity.

Non-selective Allylic Bromination

A common method for the synthesis of a mixture of (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate is the free-radical allylic bromination of ethyl 3,3-dimethylacrylate.[2] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Figure 1: Synthesis of (E/Z) Isomer Mixture via Allylic Bromination.

This method is advantageous for its simplicity and the ready availability of the starting material. However, it typically yields a mixture of the (E) and (Z) isomers, necessitating subsequent separation for stereospecific applications.

Stereoselective Olefination Reactions

For the stereoselective synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools. These reactions involve the coupling of a phosphorus-stabilized carbanion with an aldehyde or ketone.

The HWE reaction generally provides excellent selectivity for the (E)-alkene.[3][4][5] The reaction of a stabilized phosphonate ylide, such as triethyl phosphonoacetate, with bromoacetone would be a plausible route to predominantly (E)-ethyl 4-bromo-3-methylbut-2-enoate. The thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the (E)-alkene, is the basis for this stereoselectivity.[3][6]

Figure 2: HWE Reaction Pathway for (E)-Isomer Synthesis.

Similar to the HWE reaction, the Wittig reaction using a stabilized ylide (e.g., from (carbethoxymethylene)triphenylphosphorane) would also favor the formation of the (E)-isomer. The stereochemical outcome is influenced by factors such as the nature of the ylide, the solvent, and the presence of salts.

Spectroscopic Analysis and Isomer Differentiation

The unambiguous identification of the (E) and (Z) isomers is crucial and is readily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents on the double bond leads to distinct chemical shifts, particularly for the vinylic proton and the protons on the adjacent methyl and bromomethyl groups.

¹H NMR Spectroscopy

The chemical shift of the vinylic proton (at C2) is a key diagnostic feature. In the (E)-isomer, the vinylic proton is cis to the electron-withdrawing ester group and is therefore expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the (Z)-isomer, where it is trans to the ester group. Conversely, the protons of the bromomethyl group in the (Z)-isomer are in closer proximity to the ester group and may experience deshielding.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms of the double bond and the allylic carbons also differ between the two isomers. Generally, the γ-carbon (the carbon of the bromomethyl group) in the (Z)-isomer experiences a shielding effect (appears at a lower chemical shift) compared to the (E)-isomer due to steric compression.

Comparative Spectroscopic Data

| Proton/Carbon | (E)-Isomer (Predicted/Reported) | (Z)-Isomer (Predicted/Reported) | Key Differentiating Feature |

| ¹H NMR | |||

| Vinylic H (C2-H) | ~6.1-6.4 ppm | ~5.8-6.0 ppm | Vinylic H of (E)-isomer is downfield. |

| Bromomethyl H (C4-H₂) | ~4.0-4.2 ppm | ~4.3-4.5 ppm | Bromomethyl H of (Z)-isomer may be slightly downfield. |

| Methyl H (C3-CH₃) | ~2.2-2.4 ppm | ~2.0-2.2 ppm | Methyl H of (E)-isomer is downfield. |

| Ethyl H (-OCH₂CH₃) | ~4.2 ppm (q), ~1.3 ppm (t) | ~4.2 ppm (q), ~1.3 ppm (t) | Similar in both isomers. |

| ¹³C NMR | |||

| Carbonyl C (C1) | ~166 ppm | ~165 ppm | Minor difference. |

| Vinylic C (C2) | ~118-120 ppm | ~116-118 ppm | Minor difference. |

| Vinylic C (C3) | ~150-155 ppm | ~150-155 ppm | Minor difference. |

| Bromomethyl C (C4) | ~28-30 ppm | ~22-25 ppm | Bromomethyl C of (Z)-isomer is upfield (shielded). |

| Methyl C (C3-CH₃) | ~18-20 ppm | ~25-27 ppm | Methyl C of (Z)-isomer is downfield. |

| Ethyl C (-OCH₂CH₃) | ~60 ppm, ~14 ppm | ~60 ppm, ~14 ppm | Similar in both isomers. |

Note: Predicted values are based on established NMR principles and data from structurally similar compounds.

Differential Reactivity and Mechanistic Insights

The stereochemistry of the double bond significantly influences the reactivity of the allylic bromide, particularly in reactions where the geometry of the transition state is critical.

The Reformatsky Reaction

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, demonstrates the differential reactivity of the (E) and (Z) isomers.[5][7][8] Studies on the methyl ester analogue have shown that both the (Z) and (E) isomers of methyl 4-bromo-3-methylbut-2-enoate react with aldehydes to form a δ-lactone as the main product.[7] This indicates an E-to-Z isomerization occurs during the reaction, likely through the formation of the organozinc intermediate.[7]

Figure 3: Generalized Pathway of the Reformatsky Reaction.

The facile equilibration of the organozinc intermediate to the more thermodynamically stable (Z)-form, which can then undergo intramolecular cyclization, explains the formation of the δ-lactone from both starting isomers. This highlights that while the initial stereochemistry is important, it may not be retained under certain reaction conditions.

Nucleophilic Substitution (Sₙ2) Reactions

As allylic bromides, both isomers are susceptible to Sₙ2 reactions. The reactivity is enhanced due to the stabilization of the transition state by the adjacent π-system. The stereochemical outcome of Sₙ2 reactions on allylic systems can be complex, with the possibility of both direct substitution (Sₙ2) and substitution with allylic rearrangement (Sₙ2'). The choice of nucleophile, solvent, and the specific geometry of the allylic halide can influence the regioselectivity and stereoselectivity of the reaction. For (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate, the steric hindrance around the C4 position and the electronic effects of the ester group will play a crucial role in directing the attack of the nucleophile.

Experimental Protocols

Synthesis of a Mixture of (E)- and (Z)-Ethyl 4-bromo-3-methylbut-2-enoate[2]

-

To a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium sulfite solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield a mixture of (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate.

Separation of (E) and (Z) Isomers by Preparative HPLC

The separation of the geometric isomers can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Column: A reverse-phase C18 column is a suitable choice.

-

Mobile Phase: A gradient elution system of acetonitrile and water is typically effective. For example, a linear gradient from 60:40 acetonitrile:water to 100% acetonitrile over 15-20 minutes.[2]

-

Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 210-230 nm).

-

Procedure: a. Dissolve the crude mixture of isomers in a minimal amount of the initial mobile phase. b. Inject the sample onto the preparative HPLC system. c. Collect fractions corresponding to the elution of each isomer. d. Analyze the collected fractions by analytical HPLC to confirm purity. e. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Applications in Drug Development and Natural Product Synthesis

The stereochemistry of ethyl 4-bromo-3-methylbut-2-enoate is of paramount importance in its application as a synthetic intermediate.

Synthesis of Retinoids

Retinoids, a class of compounds related to Vitamin A, are crucial for vision, cell growth, and differentiation. The synthesis of various retinoids often involves the construction of a polyene chain where the stereochemistry of the double bonds is critical for biological activity. (E)-ethyl 4-bromo-3-methylbut-2-enoate is a valuable C5 building block in the synthesis of retinoids. For instance, it can be converted into the corresponding phosphonium salt or phosphonate ester and used in Wittig or HWE reactions to extend a polyene chain with defined (E)-stereochemistry.

Natural Product Synthesis

Many natural products possess complex stereochemical architectures. The ability to introduce a functionalized five-carbon unit with defined stereochemistry makes both the (E) and (Z) isomers of ethyl 4-bromo-3-methylbut-2-enoate valuable precursors in the total synthesis of natural products. The choice of isomer allows for the controlled construction of specific stereocenters within the target molecule.

Conclusion

The (E) and (Z) isomers of ethyl 4-bromo-3-methylbut-2-enoate are more than just geometric curiosities; they are distinct chemical entities with unique reactivity profiles. A thorough understanding of their stereoselective synthesis, spectroscopic signatures, and differential reactivity is essential for their effective application in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. This guide has provided a detailed framework for researchers to navigate the intricacies of these versatile building blocks, from their creation and identification to their strategic deployment in synthesis.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

ResearchGate. Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Available from: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. Available from: [Link]

-

Gedye, R. N., Arora, P., & Khalil, A. H. (1975). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 53(13), 1943-1949. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

NROChemistry. Reformatsky Reaction. Available from: [Link]

-

Wikipedia. Reformatsky reaction. Available from: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

-

PubChem. ethyl (2E)-4-bromo-3-methylbut-2-enoate. Available from: [Link]

-

PubChem. Ethyl 4-bromo-3-methyl-2-butenoate. Available from: [Link]

-

ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available from: [Link]

-

Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Available from: [Link]

-

Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Available from: [Link]

-

Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Available from: [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Oreate AI. Understanding E and Z Alkenes: The Dance of Geometry in Organic Chemistry. Available from: [Link]

Sources

- 1. EP0292350A1 - Process for the preparation of vitamin A and some of its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

Ethyl-4-bromo-3-methylbut-2-enoate safety data sheet

An In-Depth Technical Guide to the Safe Handling of Ethyl-4-bromo-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the innovative potential of novel chemical reagents in drug discovery and development is intrinsically linked to their safe and responsible handling. This guide provides a comprehensive technical overview of the safety considerations for this compound, a valuable building block in organic synthesis. The following sections are structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

This compound, with CAS numbers including 26918-14-9 (for the E/Z mixture), 51318-62-8 (for the E-isomer), and 51371-55-2 (for the Z-isomer), is a reactive intermediate.[1][2] Its utility in synthesis is derived from its chemical structure, which also dictates its inherent hazards.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties influence its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment (PPE).

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [1][3][4] |

| Molecular Weight | 207.06 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 108 °C at 14 Torr | [5] |

| Density | 1.3683 g/cm³ at 20.3 °C | [5] |

GHS Classification and Hazard Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance with multiple risk factors.[6]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source:[6]

The flammability of this compound necessitates the strict exclusion of ignition sources. Its corrosive nature to skin and eyes is a primary concern, mandating the use of appropriate personal protective equipment. The high aquatic toxicity requires stringent procedures for waste disposal to prevent environmental contamination.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the implementation of robust engineering controls, supplemented by appropriate PPE.

-

Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should also be worn where there is a risk of splashing.

-

Skin Protection: A flame-retardant laboratory coat must be worn. Chemically resistant gloves (e.g., nitrile or neoprene) are required.[9] Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.

-

Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary.[7] However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Procedural Best Practices for Handling

-

Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[6] Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Grounding: Ground and bond containers when transferring material to prevent static electricity build-up.[6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe vapors or mists.[7]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][9]

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7][8]

-

Temperature: Store in a cool place.[6][7] Some suppliers recommend storage at -20°C under nitrogen and protected from light.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

-

Security: Store in a locked-up area.[6]

Emergency Procedures: A Self-Validating System

A well-defined emergency plan is a hallmark of a trustworthy safety protocol. The following procedures are designed to be clear, concise, and effective in the event of an incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. First aiders should always protect themselves from exposure.[6]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[6][9][10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. Immediately call a physician.[6][9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[6][9][10]

Accidental Release Measures

In the event of a spill, a systematic and calm response is crucial to prevent further hazards.

-

Evacuate and Secure: Evacuate non-essential personnel from the danger area. Remove all sources of ignition.[6][11]

-

Ventilate: Ensure adequate ventilation of the affected area.[12]

-

Containment: Cover drains to prevent the material from entering waterways.[6] Contain the spill using a liquid-absorbent, non-combustible material such as vermiculite, dry sand, or earth.[6][11]

-

Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6][12]

-

Decontamination: Clean the affected area thoroughly.

-

Reporting: Report the incident according to institutional protocols.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide for small fires.[6]

-

Unsuitable Extinguishing Media: Large amounts of water are ineffective.[6]

-

Specific Hazards: The compound is combustible. Vapors may form explosive mixtures with air.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[9][11]

Toxicological and Ecological Information

Toxicological Profile

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[6] However, the available data and GHS classification indicate significant potential for harm. Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[6] Some sources classify it as harmful if swallowed, in contact with skin, or if inhaled.[3]

Ecological Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment. Do not let the product enter drains.[6][12] All waste materials must be disposed of as hazardous waste through an approved disposal plant.[6]

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development demands a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows, scientists can mitigate the risks associated with this valuable reagent. This guide serves as a foundational document to be adapted to the specific standard operating procedures of your institution, fostering a culture where scientific advancement and safety are inextricably linked.

References

- Aldrich 274372 - SAFETY D

- SAFETY D

- (e)

- Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45). (n.d.). Sigma-Aldrich.

- Safety Data Sheet: 1-Bromo-3-methylbutane. (2024). Chemos GmbH & Co.KG.

- ETHYL-4-BROMO-3-METHYLBUT-2-ENO

- 1-Bromo-3-methylbutane. (n.d.). Santa Cruz Biotechnology.

- ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- (E)

- SAFETY DATA SHEET. (2026). Indagoo Research Chemicals.

- ethyl (2E)

- Ethyl 4-bromo-3-methyl-2-buteno

Sources

- 1. (e)-ethyl 4-bromo-3-methyl-2-butenoate suppliers USA [americanchemicalsuppliers.com]

- 2. Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45) | 26918-14-9 [sigmaaldrich.com]

- 3. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26918-14-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemos.de [chemos.de]

Unveiling the Physical Characteristics of Ethyl-4-bromo-3-methylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical appearance and key physical properties of Ethyl-4-bromo-3-methylbut-2-enoate (CAS No: 26918-14-9), a valuable reagent in organic synthesis. Understanding these characteristics is fundamental for its proper handling, storage, and application in research and development.

General Appearance and State

This compound is typically encountered as a liquid at standard temperature and pressure. While detailed descriptions of its color are not consistently reported across suppliers, it is generally described as a colorless to pale yellow liquid . The term "Neat" is also used, indicating the substance is supplied in a pure, undiluted form.[1]

Key Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [2] |

| Molecular Weight | 207.07 g/mol | [1] |

| Physical State | Liquid | Inferred from supplier data |

| Color | Colorless to Pale Yellow | Inferred from supplier data |

| Boiling Point | Data not consistently available. One source refers to SpringerMaterials for this information. | [2] |

| Purity | Often available as a mixture of (E) and (Z) isomers, with purities around 90%. |

Note on Isomers: It is important to note that this compound can exist as both (E) and (Z) geometric isomers. Commercial samples may consist of a mixture of these isomers, which can potentially influence the observed physical properties.[2]

Molecular Structure and Isomerism

The structural formula of this compound reveals a double bond between the second and third carbon atoms, which gives rise to geometric isomerism.

Caption: Geometric isomers of this compound.

The spatial arrangement of the substituents around the carbon-carbon double bond distinguishes the (E) and (Z) isomers. This isomeric composition is a critical parameter to consider, as it can affect the compound's reactivity and the stereochemistry of subsequent reaction products.

Handling and Storage Considerations

Due to its chemical nature, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is essential.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Experimental Protocols: Visual Inspection

A fundamental yet crucial step in quality control and prior to use in any experimental setting is the visual inspection of the material.

Protocol for Visual Inspection:

-

Container Check: Before opening, visually inspect the container for any signs of damage or leakage.

-

Sample Observation: Carefully open the container in a fume hood. Observe the physical state of the substance. It should be a liquid.

-

Color Assessment: Note the color of the liquid. It should be colorless to pale yellow. Any significant deviation from this, such as a dark brown or black coloration, may indicate decomposition or the presence of impurities.

-

Clarity: The liquid should be clear and free of any particulate matter. The presence of solid precipitates could suggest degradation or contamination.

-

Documentation: Record all observations in a laboratory notebook.

This initial visual assessment serves as a preliminary check for the integrity of the compound. Any anomalies should prompt further analytical investigation, such as NMR or GC-MS, to confirm the purity and identity of the material before proceeding with its intended application.

References

Sources

Technical Guide: Key Reactions Involving Ethyl 4-bromo-3-methylbut-2-enoate

Executive Summary & Structural Analysis

Ethyl 4-bromo-3-methylbut-2-enoate (CAS: 51318-62-8 / 1117-71-1 for isomers) is a critical C5 building block (synthon) in organic synthesis. Structurally, it represents a functionalized isoprene unit, making it indispensable for the synthesis of terpenoids, retinoids, and carotenoids .

Its utility stems from its dual reactivity:

-

Electrophilic Allylic Bromide: The C4 position is highly reactive toward nucleophiles (SN2) and phosphites (Arbuzov reaction).

-

Vinylogous Nucleophile Precursor: Upon metalation (Zn, In), it forms a vinylogous enolate capable of attacking carbonyls (Reformatsky reaction), typically extending carbon chains by five atoms while retaining unsaturation.

Physiochemical Profile

| Property | Data | Note |

| Formula | C7H11BrO2 | |

| MW | 207.07 g/mol | |

| Appearance | Pale yellow liquid | Lachrymator; handle in fume hood. |

| Boiling Point | 85–90 °C @ 3–4 mmHg | Thermal instability above 100 °C. |

| Isomerism | E- and Z-isomers | E-isomer is thermodynamically favored; commercial sources are often mixtures (e.g., 55:45). |

Reactivity Hub: The Core Pathways

The following diagram maps the three primary divergent pathways available to this molecule.

Figure 1: Strategic divergence of Ethyl 4-bromo-3-methylbut-2-enoate in synthesis.

Detailed Experimental Workflows

Pathway A: Synthesis of HWE Reagents (The Retinoid Route)

This is the most frequent application in drug development, particularly for synthesizing polyene chains found in retinoids (e.g., isotretinoin analogs) and abscisic acid derivatives.

Mechanism: The Michaelis-Arbuzov reaction converts the allylic bromide into a phosphonate. This phosphonate is a Horner-Wadsworth-Emmons (HWE) reagent, which reacts with aldehydes to install the (E)-isoprene unit stereoselectively.

Protocol 1: Arbuzov Rearrangement

-

Reagents: Triethyl phosphite (1.2 equiv), Ethyl 4-bromo-3-methylbut-2-enoate (1.0 equiv).

-

Conditions: Neat or in Toluene, 90–100 °C.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a distillation head (short path) to remove the ethyl bromide byproduct.

-

Addition: Heat triethyl phosphite to 80 °C under inert atmosphere (N2). Add the bromide dropwise. Expert Note: Dropwise addition controls the exotherm and minimizes polymerization.

-

Reaction: Increase temperature to 100–110 °C. Ethyl bromide (BP ~38 °C) will distill off, driving the equilibrium forward.

-

Monitoring: Monitor by 31P NMR. Disappearance of the phosphite peak (~140 ppm) and appearance of the phosphonate peak (~20–30 ppm) indicates completion.

-

Workup: Remove excess triethyl phosphite under high vacuum. The residue is typically used directly in HWE olefinations.

Expert Insight: If the starting bromide contains significant Z-isomer, the resulting phosphonate may equilibrate or yield lower E-selectivity in the subsequent HWE reaction. Distillation of the starting material to enrich the E-isomer is recommended for high-purity applications.

Pathway B: Vinylogous Reformatsky Reaction

Unlike standard Reformatsky reactions (using

Regioselectivity Rule:

- -Attack: Results in deconjugated esters (kinetic control).

- -Attack (Vinylogous): Results in extended conjugation (thermodynamic control).

-

Mediator: Indium (In) often provides better

-regioselectivity and milder conditions than Zinc (Zn).

Protocol 2: Indium-Mediated Coupling

-

Reagents: Indium powder (1.2 equiv), Aldehyde (1.0 equiv), Ethyl 4-bromo-3-methylbut-2-enoate (1.2 equiv).

-

Solvent: THF or DMF (sonication helps).

Step-by-Step Methodology:

-

Activation: Sonicate Indium powder in THF for 10 minutes to remove surface oxides.

-

Coupling: Add the bromide and the target aldehyde simultaneously.

-

Reaction: Stir at room temperature (or mild heat 40 °C) for 2–4 hours.

-

Quench: Quench with dilute HCl (1M).

-

Purification: The product is a

-hydroxy-

Pathway C: Nucleophilic Substitution & Heterocycle Synthesis

The allylic bromide is a potent electrophile. It reacts with phenols, thiols, and amines. These intermediates often undergo spontaneous or base-catalyzed cyclization to form heterocycles.

Application Example: Synthesis of Benzofurans.

-

Substitution: Reaction with a substituted phenol (K2CO3, Acetone) yields the allylic ether.

-

Cyclization: Lewis acid treatment or thermal rearrangement closes the ring to form 2-isopropenyl-benzofuran derivatives.

Mechanistic Visualization: The Regioselectivity Challenge

The Reformatsky reaction of this substrate is complex due to the ambident nature of the dienolate intermediate.

Figure 2: Regiochemical outcomes in the Reformatsky reaction.

References

-

Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate via NBS Bromination. Source: ResearchGate.[1] Methodology for radical bromination of ethyl 3,3-dimethylacrylate.

-

Arbuzov Reaction for HWE Reagent Synthesis. Source: University of Groningen (rug.nl). Detailed optimization of Arbuzov reaction for phosphonate synthesis.

-

Indium-Mediated Reformatsky Reactions. Source: SciSpace. Sonochemical Reformatsky reaction using Indium for improved yields and selectivity.

-

Synthesis of Abscisic Acid and Retinoid Analogs. Source: ACS Omega. Use of C5 synthons in the total synthesis of sesquiterpenes.

-

Heterocycle Synthesis via Allylic Substitution. Source: ResearchGate.[1] Synthesis of benzoxazines and pyrrole-2-ones using ethyl 4-bromo-3-ethoxybut-2-enoate derivatives.

Sources

Methodological & Application

Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate, a valuable reagent in organic synthesis, often utilized in the construction of complex molecules in the pharmaceutical and agrochemical industries. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure a successful and safe synthesis.

Introduction

This compound is a bifunctional molecule featuring both an α,β-unsaturated ester and an allylic bromide. This combination of functional groups makes it a versatile building block for various carbon-carbon bond-forming reactions, including alkylations and couplings, which are fundamental in the synthesis of natural products and active pharmaceutical ingredients. The primary and most efficient method for its synthesis is the allylic bromination of a suitable precursor, a reaction that proceeds via a free-radical mechanism.

Mechanistic Insights: The Wohl-Ziegler Reaction

The synthesis of this compound is achieved through the Wohl-Ziegler reaction, a well-established method for the selective bromination of the allylic position of an alkene.[1][2] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to facilitate the reaction.

The key to the success of the Wohl-Ziegler reaction is the maintenance of a low concentration of bromine (Br₂) in the reaction mixture.[1] This is crucial to prevent the competing electrophilic addition of bromine across the double bond, which would lead to the formation of an undesired dibrominated byproduct. NBS serves as a constant and slow source of Br₂ through its reaction with the hydrogen bromide (HBr) that is generated in situ during the propagation phase of the radical chain reaction.[3][4]

The reaction proceeds through the following key steps:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the allylic methyl group of ethyl 3-methyl-2-butenoate. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and HBr.

-

The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS and HBr) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 3-methyl-2-butenoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3-methyl-2-butenoate | Reagent | Sigma-Aldrich | Starting material |

| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator |

| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | Solvent (Caution: Toxic) |

| Saturated aq. Sodium Sulfite | Laboratory | Fisher Scientific | For quenching |

| Brine (Saturated aq. NaCl) | Laboratory | Fisher Scientific | For washing |

| Anhydrous Magnesium Sulfate | Laboratory | Fisher Scientific | Drying agent |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-methyl-2-butenoate (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the vinylic proton, the methyl group attached to the double bond, and the methylene group adjacent to the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, the allylic methyl carbon, and the carbon bearing the bromine atom.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the ester and the C=C stretch of the alkene.

Note on Stereochemistry: The reaction typically produces a mixture of (E)- and (Z)-isomers.[5] The ratio of these isomers can be influenced by the reaction conditions, although the difference in their stability is generally small. The isomers can often be separated by careful fractional distillation or chromatography if a specific isomer is required.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Azobisisobutyronitrile (AIBN): AIBN is flammable and can decompose exothermically upon heating. It should be stored in a cool place and handled with care.

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving CCl₄ must be conducted in a fume hood, and appropriate waste disposal procedures must be followed. Consider using a less hazardous solvent like acetonitrile if compatible with the reaction.

-

This compound: As a brominated organic compound, the product should be handled with care. It is likely to be an irritant and lachrymator. Avoid inhalation, ingestion, and skin contact.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no reaction | Inactive radical initiator | Use a fresh batch of AIBN. |

| Insufficient heating | Ensure the reaction mixture is maintained at a gentle reflux. | |

| Formation of dibromide | High concentration of Br₂ | Ensure NBS is used as the bromine source and the reaction is not overly vigorous. |

| Low yield after work-up | Incomplete reaction | Monitor the reaction by TLC or by observing the disappearance of NBS. |

| Loss of product during distillation | Ensure the vacuum is stable and the collection flask is adequately cooled. |

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound via the Wohl-Ziegler reaction. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for their synthetic endeavors. The key to a successful synthesis lies in the careful control of the reaction conditions to favor the desired allylic bromination pathway.

References

-

Royal Society of Chemistry. (2009). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-2-methylbutanoate. Retrieved from [Link]

-

Understand NMR. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

Djerassi, C. (1948). Brominations with N-bromosuccinimide and related compounds; the Wohl-Ziegler reaction. Chemical Reviews, 43(2), 271-317. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-Ethyl 4-Bromo-3-methyl-2-butenoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Retrieved from [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45) | 26918-14-9 [sigmaaldrich.com]

Application Notes and Protocols: Ethyl-4-bromo-3-methylbut-2-enoate in the Vinylogous Reformatsky Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Utility of the Reformatsky Reaction

The Reformatsky reaction is a cornerstone in organic synthesis, providing a reliable method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2] This reaction offers a valuable alternative to traditional aldol condensations, particularly due to the reduced basicity of the intermediate organozinc enolate, which minimizes self-condensation and allows for a broader substrate scope.[3]

This application note delves into a synthetically powerful variation of this classic transformation: the vinylogous Reformatsky reaction, employing ethyl-4-bromo-3-methylbut-2-enoate. The use of this γ-bromo-α,β-unsaturated ester extends the reactivity of the organozinc intermediate, leading to the formation of valuable δ-hydroxy-α,β-unsaturated esters. These products are versatile building blocks in the synthesis of complex natural products and pharmaceutical agents.

We will explore the mechanistic intricacies of this reaction, provide detailed experimental protocols, and discuss critical parameters for successful execution and troubleshooting.

Mechanistic Insights: The Vinylogous Reformatsky Reaction

The reaction commences with the oxidative insertion of zinc into the carbon-bromine bond of this compound, forming a vinylogous organozinc reagent.[4][5] This intermediate exists as a resonance-stabilized species, with negative charge density at both the α and γ carbons relative to the ester group.

This resonance-stabilized enolate can then react with a carbonyl electrophile at either the α-carbon (1,2-addition) or the γ-carbon (1,4-addition or conjugate addition).[6][7] In the case of this compound, the reaction with aldehydes and ketones predominantly occurs at the γ-carbon, leading to the δ-hydroxy-α,β-unsaturated ester product. This regioselectivity is influenced by both steric and electronic factors.

A critical aspect of this reaction is the potential for E/Z isomerization of the α,β-double bond in the product. The stereochemical outcome can be influenced by the geometry of the starting bromoester and the reaction conditions, often leading to a mixture of isomers.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of the starting material is the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in 128 mL of carbon tetrachloride, add N-bromosuccinimide (15.1 g, 85 mmol) and a catalytic amount of AIBN (0.02 g).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the precipitate with a small amount of chloroform.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfite, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a mixture of (E) and (Z) isomers.

The Vinylogous Reformatsky Reaction: A General Protocol

This protocol provides a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

-

Zinc dust, activated

-

Iodine (for activation)

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., THF, benzene, or a mixture)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place zinc dust (2.0 eq.). Add a crystal of iodine and gently heat with a heat gun until the purple color of the iodine vapor disappears. This indicates the activation of the zinc surface.[8] Allow the flask to cool to room temperature under a stream of nitrogen.

-

Reaction Setup: Add anhydrous solvent (e.g., a mixture of benzene and diethyl ether) to the activated zinc.

-

Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.2 eq.) and the carbonyl compound (1.0 eq.) in the same anhydrous solvent.

-

Initiation and Reaction: Add a small portion of the bromoester/carbonyl solution to the zinc suspension and warm gently to initiate the reaction. Once the reaction has started (indicated by a color change and/or gentle reflux), add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Filter the mixture to remove any unreacted zinc and transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

| Parameter | Recommended Value/Range | Rationale |

| Zinc | 2.0 equivalents | Ensures complete consumption of the bromoester. |

| This compound | 1.2 equivalents | A slight excess helps to drive the reaction to completion. |

| Carbonyl Compound | 1.0 equivalent | The limiting reagent. |

| Solvent | Anhydrous THF, Benzene, or a mixture | Inert and able to solvate the organozinc intermediate. |

| Reaction Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 1-3 hours | Monitor by TLC for disappearance of the starting material. |

Troubleshooting and Considerations

-

Failure to Initiate: The most common issue is inactive zinc. Ensure the zinc is freshly activated. Methods include treatment with iodine, 1,2-dibromoethane, or dilute HCl followed by thorough drying.[8] All glassware and reagents must be scrupulously dry, as water will quench the organozinc intermediate.

-

Low Yields: Incomplete reaction can result from poor zinc activation or insufficient reaction time/temperature. Side reactions, such as the self-condensation of the bromoester or the carbonyl compound, can also lower the yield.

-

Stereoselectivity: The E/Z ratio of the product can be difficult to control. The stereochemistry of the starting bromoester may not be fully retained in the product due to equilibration of the organozinc intermediate.

-

1,2- vs. 1,4-Addition: While γ-attack (1,4-addition) is generally favored with this substrate, the regioselectivity can be influenced by the nature of the carbonyl compound and the reaction conditions.[6] Sterically hindered carbonyls may favor α-attack (1,2-addition).

Conclusion

The vinylogous Reformatsky reaction using this compound is a powerful tool for the synthesis of δ-hydroxy-α,β-unsaturated esters. A thorough understanding of the reaction mechanism, careful attention to experimental technique, particularly the activation of zinc and the maintenance of anhydrous conditions, are paramount for achieving high yields and reproducible results. The protocols and insights provided in this application note serve as a comprehensive guide for researchers looking to employ this versatile reaction in their synthetic endeavors.

References

- Mineno, M., Sawai, Y., Kanno, H., Sawada, N., & Mizufune, H. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(12), 5843–5850.

- Reformatsky Reaction. (n.d.). In Name Reactions in Organic Chemistry.

-

Reformatsky reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423–460.

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

1,2- and 1,4-Additions of Organometallic Reagents. (2021, December 27). In Chemistry LibreTexts. Retrieved from [Link]

-

1,4-addition vs 1,2-addition aldol/aldol type reactions. (2019, May 11). Chemistry Stack Exchange. Retrieved from [Link]

-

1,2-Addition and 1,4-Addition. (2021, February 17). YouTube. Retrieved from [Link]

- Fuson, R. C., Arnold, R. T., & Cooke, H. G. (1940). Reformatsky Condensations Involving Vinylogs of Haloacetic Esters. Journal of the American Chemical Society, 62(5), 1180–1184.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 2. organicreactions.org [organicreactions.org]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding the Differences: 1-4 vs. 1-2 Addition Reactions - Oreate AI Blog [oreateai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Wittig reaction with Ethyl-4-bromo-3-methylbut-2-enoate

An Application Note on the Wittig Reaction with Ethyl-4-bromo-3-methylbut-2-enoate for the Synthesis of Functionalized Dienes

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for performing the Wittig reaction using this compound. This versatile building block allows for the synthesis of complex, conjugated diene esters, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. We present the underlying mechanism, a robust step-by-step protocol, expected outcomes, and field-proven troubleshooting strategies. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure for their specific synthetic targets.

Introduction: Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes with high regioselectivity.[1][2] Its inventor, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative methodology.[3] The reaction's power lies in the use of a phosphonium ylide, a dipolar species that reacts with a carbonyl group to form a new carbon-carbon double bond at a precise location.[4][5]

This application note focuses on the use of this compound, a functionalized allylic bromide.[6] The initial reaction with triphenylphosphine forms a phosphonium salt, which, upon deprotonation, yields a stabilized ylide. The ester functionality stabilizes the adjacent carbanion through resonance, which influences the reactivity and stereochemical outcome of the reaction.[7][8] Such stabilized ylides typically react with aldehydes to produce (E)-alkenes with high selectivity, a crucial consideration in complex molecule synthesis.[9] The resulting diene ester products are valuable precursors for Diels-Alder reactions, cross-coupling chemistries, and the synthesis of natural products and bioactive molecules.

The Reaction Mechanism: A Step-by-Step Visualization

The Wittig reaction involving this compound proceeds through a well-established sequence. The entire process is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which has a strong P=O bond.[3]

-

Phosphonium Salt Formation : The process begins with a classic SN2 reaction. The nucleophilic triphenylphosphine attacks the electrophilic carbon of the allylic bromide, displacing the bromide ion to form a stable alkyltriphenylphosphonium salt.[10][11]

-

Ylide Generation : The phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom. A base is used to abstract one of these protons, generating the phosphonium ylide, a neutral molecule with adjacent positive and negative charges.[3]

-

Olefin Synthesis : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Current evidence supports a mechanism involving a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[1][12]

-

Product Formation : This oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and the thermodynamically stable triphenylphosphine oxide (TPPO).[3]

Caption: Key stages of the Wittig reaction.

Experimental Application and Protocols

This section details a reliable, one-pot protocol for the Wittig reaction. This approach, where the ylide is generated and used in situ, is efficient and minimizes handling of the potentially sensitive ylide intermediate.[10]

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 51318-62-8 | 207.07 | 5.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 5.0 | 1.0 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |

| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 5.0 | 1.0 |

| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 6.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 25 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | As needed | - |

| Brine | N/A | N/A | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

Three-neck round-bottom flask (250 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Septa and syringes

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol

Caption: A summary of the experimental workflow.

Part 1: Phosphonium Salt Synthesis

-

Setup : Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

-

Reagent Addition : To the flask, add triphenylphosphine (5.0 mmol, 1.31 g) and 50 mL of anhydrous toluene. Stir until dissolved.

-

Allylic Bromide Addition : Add this compound (5.0 mmol, 1.04 g) via syringe.

-

Reaction : Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The formation of the phosphonium salt, which is often insoluble in toluene, may be observed as a white precipitate.

-

Causality Note: Toluene is an excellent solvent for this SN2 reaction, as its high boiling point allows for sufficient thermal energy to drive the reaction to completion. Anhydrous conditions are critical to prevent side reactions.[8]

-

-

Cooling : After the reaction is complete (monitored by TLC disappearance of starting bromide), cool the flask to room temperature.

Part 2: In-Situ Ylide Generation and Wittig Reaction

-

Solvent Exchange & Cooling : Add 25 mL of anhydrous THF to the flask to aid in solubility. Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition : Carefully add sodium hydride (6.0 mmol, 240 mg of 60% dispersion) in small portions.

-

SAFETY : NaH reacts violently with water and generates flammable H₂ gas. This step must be performed under an inert atmosphere and behind a safety shield.[11]

-

-

Ylide Formation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is typically accompanied by a distinct color change to deep red or orange.

-

Causality Note: NaH is a strong, non-nucleophilic base, ideal for deprotonating the phosphonium salt without competing side reactions. The color change is indicative of the conjugated ylide formation.[13]

-

-

Aldehyde Addition : Cool the ylide solution back to 0 °C. Slowly add the aldehyde (5.0 mmol) dissolved in a small amount of anhydrous THF via syringe over 10-15 minutes.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the aldehyde is consumed.

Part 3: Work-up and Purification

-

Quenching : Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 4: Triphenylphosphine Oxide (TPPO) Removal The crude product is a mixture of the desired alkene and TPPO. Removing TPPO is a critical purification step.[14][15]

-

Method A: Precipitation/Crystallization : Dissolve the crude oil in a minimal amount of a polar solvent like dichloromethane or diethyl ether. Slowly add a non-polar solvent like hexanes or pentane while stirring vigorously. Cooling the mixture in an ice bath can further promote precipitation of TPPO, which can then be removed by filtration.[16]

-

Method B: Column Chromatography : If precipitation is ineffective, purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The less polar alkene product will usually elute before the more polar TPPO.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 60-85% (post-purification) |

| Stereochemistry | Predominantly the (E)-isomer for the newly formed double bond, due to the use of a stabilized ylide.[7][9] The stereochemistry of the original double bond is retained. |

| Appearance | Typically a colorless to pale yellow oil. |

| Characterization | ¹H NMR will show characteristic signals for the newly formed vinyl protons. IR spectroscopy will show a C=O stretch (ester) around 1710-1730 cm⁻¹ and C=C stretches. |

Troubleshooting Guide

| Issue | Probable Cause | Suggested Solution |

| Low or No Reaction | Incomplete ylide formation (insufficiently strong or degraded base; wet conditions). | Ensure all reagents and solvents are anhydrous. Use a fresh, active base. Switch to a stronger base like n-butyllithium if NaH is ineffective.[13] |

| Low reactivity of a sterically hindered ketone. | The Wittig reaction is less effective for hindered ketones.[2] Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | |

| Formation of Multiple Byproducts | Aldehyde instability (self-condensation, oxidation). | Use freshly distilled or purified aldehyde. Add the aldehyde slowly to the ylide solution at 0 °C to minimize its concentration in the basic medium.[17] |

| Low Yield of (E)-isomer | Presence of lithium salts if using an organolithium base can sometimes affect stereoselectivity.[12] | Use a sodium-based (e.g., NaH, NaHMDS) or potassium-based (e.g., KHMDS) base to favor thermodynamic control and formation of the more stable (E)-alkene.[13] |

| Difficulty Removing TPPO | Co-elution during chromatography; inefficient precipitation. | For precipitation, use a minimal amount of the more polar solvent. For chromatography, try a less polar solvent system. Alternatively, complex TPPO with ZnCl₂ or MgCl₂.[16][18] |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[19]

-

This compound : Bromoesters are alkylating agents and lachrymators. Avoid inhalation and skin contact.

-

Triphenylphosphine : Harmful if swallowed and can cause skin irritation.

-

Sodium Hydride (NaH) : Pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.[20]

-

Anhydrous Solvents (Toluene, THF, Diethyl Ether) : Highly flammable. Keep away from ignition sources. THF can form explosive peroxides upon storage.

References

-

PrepChem. (2023). Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

-

Patil, S. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fine Chemicals Synthesis: The Power of Phosphonium Ylides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

-

ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

- Google Patents. (n.d.). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.

-

Wikipedia. (n.d.). Ylide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. Request PDF. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

- Johnson, A. W., & LaCount, R. B. (1961). Phosphorus Ylides. In The Wittig Reaction (pp. 1-14). Springer.

-

Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Chemical Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1973). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Use of Silver Carbonate in the Wittig Reaction. PMC. Retrieved from [Link]

-

Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the Wittig olefination on aldehydes I and II, and ketone III.... Retrieved from [Link]

-

Reddit. (2023). Can you store/isolate stabilized phosphonium ylides?. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Wittig reaction. Retrieved from [Link]

-

Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (2E)-4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ylide - Wikipedia [en.wikipedia.org]

- 5. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 6. (E)-Ethyl 4-Bromo-3-methyl-2-butenoate | CymitQuimica [cymitquimica.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scientificupdate.com [scientificupdate.com]

- 19. orgsyn.org [orgsyn.org]

- 20. research.columbia.edu [research.columbia.edu]

Application Note: Ethyl-4-bromo-3-methylbut-2-enoate in Advanced Organic Synthesis

[1][2][3]

Executive Summary & Chemical Profile

This compound (also known as Ethyl 4-bromo-3-methylcrotonate) is a versatile pentavalent (

This structure allows it to serve as a specialized alkylating agent for introducing the isoprene-like moiety (

Chemical Identity Table

| Property | Data |

| IUPAC Name | Ethyl 4-bromo-3-methylbut-2-enoate |

| CAS Number | 51318-62-8 (E-isomer), 51371-55-2 (mixed) |

| Molecular Formula | |

| Molecular Weight | 207.07 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 84–86 °C (at 3.6 mbar) |

| Key Functionality | Allylic Alkylation, Reformatsky Reagent, Michael Acceptor |

Safety & Handling (Critical)

Warning: Lachrymator and Corrosive. This compound is a potent alkylating agent and lachrymator. It can cause severe skin burns and eye damage.[1]

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Butyl rubber or Silver Shield® gloves are recommended over standard nitrile due to the penetrating nature of allylic bromides. Wear chemical splash goggles and a face shield.[1]

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Allylic bromides are prone to hydrolysis and polymerization upon prolonged exposure to moisture or light.

Mechanistic Reactivity Profile

The reactivity of this compound is governed by two electrophilic sites:

-

-Position (Allylic Bromide): The primary site for

-

-Position (Conjugated Ester): Susceptible to Michael addition, though the steric bulk of the methyl group and the leaving group at the

Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways for Ethyl 4-bromo-3-methylbut-2-enoate.

Protocol 1: O-Alkylation (Synthesis of Allylic Ethers)

This protocol describes the use of this compound to alkylate phenols.[1] This is a standard method for introducing a functionalized isoprenoid side chain.[1]

Materials

-

Substrate: p-Nitrophenol (or substituted phenol of choice)[1]

-

Base: Potassium Carbonate (

), anhydrous (1.5 – 2.0 equiv)[1] -

Solvent: Acetone (Dry) or DMF (for unreactive phenols)[1]

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (10 mmol) in dry acetone (50 mL). Add anhydrous

(15 mmol). -

Stirring: Stir the suspension at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution often turns yellow/orange for nitrophenols.

-

Addition: Add this compound (10 mmol) dropwise over 5 minutes.

-

Optimization Tip: If the bromide is old/colored, pass it through a short pad of silica gel or distill it (bp 84-86°C @ 3.6 mbar) before use to remove HBr traces.[1]

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to gentle reflux (approx. 60°C) for 12–24 hours. Monitor via TLC (eluent: Hexanes/EtOAc 4:1).[1]

-

Workup:

-

Purification: Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate. Purify via column chromatography (Silica gel) or recrystallization (ethanol) if solid.[1][5]

Expected Outcome: Formation of Ethyl (2E)-4-(aryloxy)-3-methylbut-2-enoate.[1] Yields typically range from 70–93%.[1]

Protocol 2: The Reformatsky Reaction ( -Alkylation)